Tetramethyl-d12-ammonium bromide, with the chemical formula and CAS Number 284474-82-4, is a deuterated quaternary ammonium salt. This compound consists of a central nitrogen atom bonded to four methyl groups, all of which are deuterated. The presence of deuterium atoms instead of hydrogen makes this compound particularly useful in various scientific applications, especially in studies involving isotopic labeling and nuclear magnetic resonance spectroscopy. The molecular weight of tetramethyl-d12-ammonium bromide is approximately 184.16 g/mol .
The mechanism of action of TMAB-d12 depends on the specific research application. Due to its positive charge and ability to interact with various molecules, it can be used in studies of:
Tetramethyl-d12-ammonium bromide (TMAB-d12) is a valuable internal standard used in Nuclear Magnetic Resonance (NMR) spectroscopy []. Due to its high symmetry and lack of interfering proton signals, TMAB-d12 produces a single, sharp peak in the deuterium (²H) NMR spectrum, making it an ideal reference for chemical shift calibration []. Additionally, the twelve deuterium atoms in TMAB-d12 provide a strong lock signal, crucial for maintaining spectrometer stability during long acquisition times [].
TMAB-d12 serves as a convenient source of deuterium (²H) for deuterium labeling experiments. Deuterium labeling involves replacing specific hydrogen (¹H) atoms in a molecule with deuterium atoms. This technique offers several advantages in various scientific applications, including:
TMAB-d12 can be employed as a methylating agent in the synthesis of deuterated compounds. The highly reactive methyl groups (CD₃) of TMAB-d12 can be readily transferred to other molecules, introducing deuterium atoms at specific positions. This method is particularly useful for preparing deuterated building blocks for further synthetic applications [].
Tetramethyl-d12-ammonium bromide can be synthesized using various methods:
These methods ensure high purity and yield of the final compound .
Tetramethyl-d12-ammonium bromide has several applications across various fields:
Studies on tetramethyl-d12-ammonium bromide's interactions primarily focus on its behavior in biological systems and its ability to form complexes. It has been shown to interact with phospholipid membranes, which may influence cell permeability and drug delivery efficiency. Additionally, research into its interactions with various anions and cations highlights its potential as a phase transfer catalyst in organic synthesis .
Several compounds share structural similarities with tetramethyl-d12-ammonium bromide. Here are some notable examples:
Compound Name | CAS Number | Unique Features |
---|---|---|
Tetramethylammonium bromide | 74-95-3 | Non-deuterated version; widely used as a surfactant. |
Tetraethylammonium bromide | 54-28-4 | Larger ethyl groups; different solubility properties. |
Trimethyl-d9-ammonium bromide | 3001-51-0 | Deuterated at three positions; used in similar studies. |
Tetramethyl-d12-ammonium bromide is unique due to its complete deuteration at all methyl groups, providing distinct advantages in isotopic studies compared to other similar compounds .
Acute Toxic;Irritant